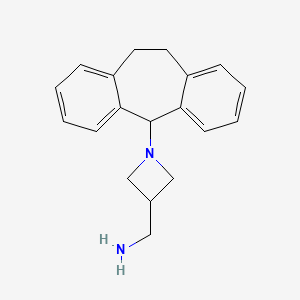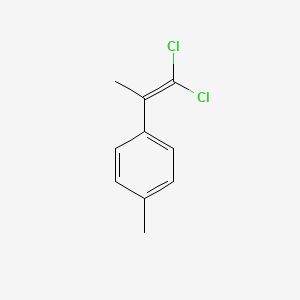
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H10Cl2 It is characterized by the presence of a dichloropropenyl group attached to a methylbenzene (toluene) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be synthesized through the reaction of 4-methyltoluene with 1,1-dichloropropene under specific conditions. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloropropenyl group to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be compared with other similar compounds such as:
1-(1,1-Dichloroprop-1-en-2-yl)benzene: Similar structure but without the methyl group on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness: The presence of the methyl group at the 4-position in this compound can influence its chemical reactivity and physical properties, making it distinct from its isomers and other related compounds.
Propiedades
Fórmula molecular |
C10H10Cl2 |
|---|---|
Peso molecular |
201.09 g/mol |
Nombre IUPAC |
1-(1,1-dichloroprop-1-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6H,1-2H3 |
Clave InChI |
YKMQSJQZPPRDMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
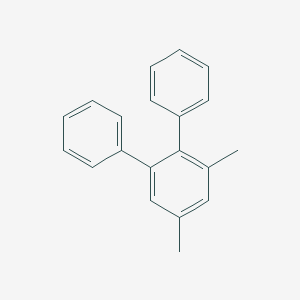
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

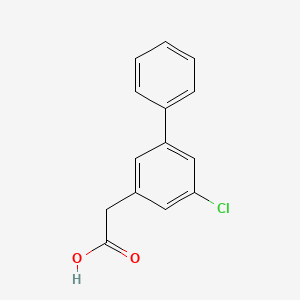
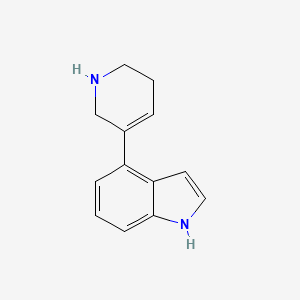
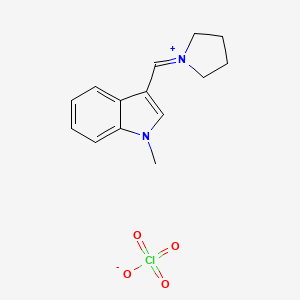
![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)

![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)

